molecular formula C17H20BrNO B250199 6-bromo-N,N-diisopropyl-2-naphthamide

6-bromo-N,N-diisopropyl-2-naphthamide

Cat. No.: B250199
M. Wt: 334.2 g/mol
InChI Key: QZZJRLCHOQUOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N,N-diisopropyl-2-naphthamide is a chemical compound that belongs to the class of organic compounds known as naphthamides. It is a synthetic compound that has been widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 6-bromo-N,N-diisopropyl-2-naphthamide is not fully understood. However, it is believed to interact with metal ions and form complexes that can bind to biomolecules. The compound has been shown to have high affinity for copper ions, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, studies have shown that the compound can interact with biomolecules such as DNA and proteins, which can affect their function. Additionally, the compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

6-bromo-N,N-diisopropyl-2-naphthamide has several advantages for lab experiments. It is easy to synthesize, and its unique properties make it an ideal starting material for the synthesis of various bioactive compounds. Additionally, the compound can be used as a fluorescent probe for the detection of metal ions in biological systems. However, the compound has some limitations, including its low solubility in water, which can limit its use in biological systems.

Future Directions

For research on the compound include its interaction with biomolecules, its potential as an antioxidant, and its use as a starting material for the synthesis of bioactive compounds.

Scientific Research Applications

6-bromo-N,N-diisopropyl-2-naphthamide has been extensively used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of various metal complexes, which have been studied for their biological activity. The compound has also been used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, this compound has been used as a starting material for the synthesis of various bioactive compounds.

Properties

Molecular Formula

C17H20BrNO

Molecular Weight

334.2 g/mol

IUPAC Name

6-bromo-N,N-di(propan-2-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C17H20BrNO/c1-11(2)19(12(3)4)17(20)15-6-5-14-10-16(18)8-7-13(14)9-15/h5-12H,1-4H3

InChI Key

QZZJRLCHOQUOLK-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)C1=CC2=C(C=C1)C=C(C=C2)Br

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution (800 mL) of diisopropylamine (112 mL) and triethylamine (112 mL) in THF was added dropwise a solution (400 mL) of 6-bromo-2-naphthoyl chloride in THF under ice-cooling. The mixture was stirred at room temperature for 1 hr. A half amount of the solvent was evaporated under reduced pressure, and the residue was diluted with ethyl acetate, washed successively with water, 1N aqueous sodium hydroxide solution, water and saturated brine and dried over magnesium sulfate. The solvent was evaporated and the obtained solid was washed with isopropyl ether to give the title compound (117 g) as colorless flakes.
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